BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Western
Blot Membrane Stripping Using Glycine Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycine phosphate

Cat. No.: B1230353

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and semi-quantitative analysis of
specific proteins in complex biological samples. A significant advantage of this powerful method
is the ability to sequentially probe a single membrane with multiple antibodies, a process
known as stripping and reprobing. This approach conserves valuable samples, saves time and
resources, and allows for the direct comparison of different proteins on the same blot, such as
a target protein and a loading control.[1][2]

Glycine-based stripping buffers are a popular choice for removing antibodies from Western blot
membranes due to their relative gentleness and effectiveness.[3] These buffers typically
operate at a low pH, which disrupts the antigen-antibody interaction, allowing for the removal of
primary and secondary antibodies without significantly compromising the integrity of the
transferred proteins.[4] This document provides detailed application notes and protocols for the
use of glycine buffers in Western blot membrane stripping.

Data Presentation: Comparison of Stripping Buffer
Performance

The efficiency of membrane stripping and the retention of target proteins are influenced by
several factors, including the composition of the stripping buffer, the type of membrane used,
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and the affinity of the antibody-antigen interaction. While precise quantification can vary
between experiments, the following tables provide a summary of expected performance based
on established protocols and membrane characteristics.

Table 1: Comparison of Glycine-Based Stripping Buffer Compositions

Typical
. _— i Key
Buffer Incubation Stripping Protein . .
- . .. . Consideration
Composition Time & Efficiency Retention
s
Temperature
Ideal for high-
affinity antibodies
and when
Mild: 0.2 M 20-30 minutes at preserving the
Glycine, pH 2.5- Room Moderate to High  High antigen is critical.
2.8 Temperature May be less
effective for very
high-affinity
interactions.

Moderate: 25

30 minutes at

The addition of
SDS enhances
the disruption of

antibody-antigen

mM Glycine-HCI, Room High Moderate to High ]
Interactions,
1% SDS, pH 2.0 Temperature ]
leading to more
efficient
stripping.[4][5]
The combination
Harsh: 1.5% of detergents
(w/v) Glycine, ) provides robust
20 minutes at o
0.1-1% (w/v) ] stripping but may
Room Very High Moderate
SDS, 1% (viv) lead to a greater
Temperature ]
Tween 20, pH degree of protein
2.2 loss from the
membrane.[3]
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Table 2: Influence of Membrane Type on Protein Retention After Stripping

. Expected
Protein ] Recommended
Membrane o o Protein
Binding Durability . Use Cases for
Type ) Retention after o
Capacity L. Stripping
Stripping
Recommended
for most stripping
applications,
Polyvinylidene High (170-200 ) ) especially when
] ) High High ]
difluoride (PVDF)  pg/cm?) multiple

reprobing cycles
are anticipated.

[2](3]

Generally not
recommended
for extensive
stripping and
) Moderate (80- PP .g
Nitrocellulose Low Moderate to Low  reprobing due to
100 pg/cm2) ) )
its more fragile
nature and lower

protein retention.

[3]

Experimental Protocols
Protocol 1: Mild Stripping with Glycine-HCI Buffer

This protocol is suitable for most applications and is recommended as a starting point to
minimize protein loss.

Materials:

 Stripping Buffer: 0.2 M Glycine, adjust pH to 2.5 with HCI.
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o Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline
with 0.1% Tween 20 (PBST).

» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
e Primary and secondary antibodies for reprobing.

e Chemiluminescent substrate.

Procedure:

« After initial immunodetection, wash the membrane briefly in wash buffer to remove residual
chemiluminescent substrate.

e Immerse the membrane in the Mild Glycine-HCI Stripping Buffer.
¢ Incubate for 20-30 minutes at room temperature with gentle agitation.

» Discard the stripping buffer and wash the membrane thoroughly with wash buffer for 5-10
minutes. Repeat this wash step two more times.

o Optional but recommended: To confirm the complete removal of the previous antibodies,
incubate the membrane with only the secondary antibody used in the initial detection,
followed by washing and incubation with the chemiluminescent substrate. No signal should
be detected.

e Proceed with the standard Western blot protocol by incubating the stripped membrane in
blocking buffer for 1 hour at room temperature.

e The membrane is now ready for reprobing with a new primary antibody.

Protocol 2: Moderate Stripping with Glycine-HCI and
SDS Buffer

This protocol is recommended for more robust antibody-antigen interactions that are not
sufficiently disrupted by the mild stripping protocol.

Materials:
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Stripping Buffer: 25 mM Glycine-HCI, 1% (w/v) SDS, adjust pH to 2.0.[4]

Wash Buffer: TBST or PBST.

Blocking Buffer.

Primary and secondary antibodies for reprobing.

Chemiluminescent substrate.

Procedure:

Following initial immunodetection, briefly wash the membrane in wash buffer.
e Submerge the membrane in the Moderate Glycine-HCI/SDS Stripping Buffer.
 Incubate for 30 minutes at room temperature with constant, gentle agitation.[5]

» Discard the stripping buffer and perform three extensive washes with wash buffer for 10
minutes each to ensure complete removal of SDS.

o Optional but recommended: Verify complete stripping as described in Protocol 1, Step 5.
o Re-block the membrane for 1 hour at room temperature.

o Proceed with reprobing with the new primary antibody.

Mandatory Visualizations

Experimental Workflow for Western Blot Membrane
Stripping and Reprobing
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Caption: Workflow for stripping and reprobing a Western blot membrane.
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Signaling Pathway Example 1: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell
proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer.
Western blotting is a key technique to study the phosphorylation status of EGFR and its
downstream effectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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